molecular formula C3H3NNaO2 B094801 Sodium cyanoacetate CAS No. 1071-36-9

Sodium cyanoacetate

Cat. No.: B094801
CAS No.: 1071-36-9
M. Wt: 108.05 g/mol
InChI Key: NLBFDFIZQKPFKP-UHFFFAOYSA-N
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Description

Sodium cyanoacetate is a useful research compound. Its molecular formula is C3H3NNaO2 and its molecular weight is 108.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Vibrational Spectra Analysis : The vibrational spectra of sodium cyanoacetate have been recorded and analyzed, suggesting a hydrogen-bonded polymer structure for cyanoacetic acid. The study provides insights into the effects of temperature on the infrared spectrum of the acid (Sinha & Katon, 1972).

  • Synthesis of Organic Compounds : this compound is used in the synthesis of ethyl 2-hydroximino-2-cyanoacetate, a compound with potential applications in organic chemistry (Bodanszky & Bodanszky, 1994).

  • Potential in Cyanide Antidote Research : A study on the efficacy of various carbonyl compounds against cyanide toxicity referenced this compound in the context of exploring alternatives to traditional cyanide antidotes (Bhattacharya & Tulsawani, 2008).

  • Chemical Reactions Involving Magnesium Chelation : Research into the chemistry of cyanoesters has highlighted the role of this compound in the formation of certain chemical compounds through magnesium chelation (Baker, Crombie, & Edwards, 1994).

  • Catalysis in Multicomponent Reactions : this compound is involved in catalyzed multicomponent reactions with potential biomedical applications, particularly in the therapy of human cardiovascular diseases (Elinson, Nasybullin, & Nikishin, 2013).

  • Gas Chromatographic Analysis : this compound has been studied for its use in the gas chromatographic determination of cyanoacetic acid and its sodium salt. This research is relevant in the context of synthesizing purine preparations (Marek, 2001).

Mechanism of Action

Target of Action

Sodium cyanoacetate, also known as sodium 2-cyanoacetate, primarily targets amines . It is extensively used as a reactant in the formation of biologically active compounds . The carbonyl and cyano functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a process known as cyanoacetylation . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution leads to the respective N-cyanoacetamide derivatives .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is considered one of the most important precursors for heterocyclic synthesis . The compound’s interaction with amines leads to the formation of various organic heterocycles .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists over the past decade . They are used in the synthesis of various organic compounds such as esters, acids, and amides .

Action Environment

This compound is relatively stable under normal conditions, but it can decompose under light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . It is soluble in water, which can also affect its reactivity .

Safety and Hazards

Sodium Cyanoacetate may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas or vapours .

Future Directions

Sodium Cyanoacetate has been used in the green multicomponent synthesis of pyrano [2,3-c]pyrazole derivatives . It has also been used in the development and validation of an analytical method for quantifying cyanoacetic acid in teriflunomide drug substance .

Properties

{ "Design of the Synthesis Pathway": "Sodium cyanoacetate can be synthesized by the reaction between sodium cyanide and ethyl chloroacetate.", "Starting Materials": ["Sodium cyanide", "Ethyl chloroacetate"], "Reaction": [ "Step 1: Dissolve sodium cyanide in water.", "Step 2: Add ethyl chloroacetate to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool.", "Step 5: Acidify the mixture with hydrochloric acid.", "Step 6: Filter the resulting precipitate.", "Step 7: Wash the precipitate with water.", "Step 8: Dry the product to obtain sodium cyanoacetate." ] }

CAS No.

1071-36-9

Molecular Formula

C3H3NNaO2

Molecular Weight

108.05 g/mol

IUPAC Name

sodium;2-cyanoacetate

InChI

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);

InChI Key

NLBFDFIZQKPFKP-UHFFFAOYSA-N

Isomeric SMILES

C(C#N)C(=O)[O-].[Na+]

SMILES

C(C#N)C(=O)[O-].[Na+]

Canonical SMILES

C(C#N)C(=O)O.[Na]

1071-36-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of sodium cyanoacetate in organic synthesis?

A: this compound is a versatile reagent in organic synthesis, predominantly employed in the construction of heterocyclic compounds. For example, it reacts with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, a precursor to pyrrolizidine-9-acetic acid hydrochloride. It also serves as a building block for synthesizing alkyl α-cyanoacetyl glycolates via reaction with alkyl chloroacetates.

Q2: How does the structure of cyanoacetic acid relate to its spectroscopic properties?

A: Cyanoacetic acid, the protonated form of this compound, exhibits intriguing spectroscopic behavior. Infrared spectroscopy reveals a significant temperature dependence in its spectrum. This is attributed to an order-disorder transition of hydrogen atoms participating in hydrogen bonds within the crystal structure.

Q3: Can you elaborate on the application of this compound in perovskite solar cell technology?

A: Recent research highlights the use of this compound as an additive in flexible perovskite solar cells. It acts as a "molecular bridge" at the perovskite-buried interface, enhancing the performance of these cells. This bridging effect passivates interfacial defects, mitigating oxygen vacancies in the SnO2 transport layer and under-coordinated lead defects within the perovskite.

Q4: How does this compound influence perovskite crystallization?

A: Beyond its role in defect passivation, this compound influences perovskite crystal growth. It promotes bottom-up crystallization, extending perovskite growth at the buried interface and influencing subsequent surface recrystallization. This results in larger crystalline grains and reduced lattice strain within the perovskite film, ultimately improving solar cell efficiency.

Q5: Has this compound been used in the synthesis of biologically active molecules?

A: this compound has been employed in synthesizing α-cyano-β-arylacrylic acids, a class of compounds with potential biological activity. For instance, condensation of this compound with various aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, has led to the formation of α-cyano-β (2-hydroxy-3-methoxyphenyl) acrylic acid, a precursor to 8-methoxycoumarin-3-carboxylic acid. Coumarin derivatives are known for their diverse biological activities.

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